molecular formula C12H20ClN3 B13349352 6-chloro-N-octylpyridazin-3-amine

6-chloro-N-octylpyridazin-3-amine

Cat. No.: B13349352
M. Wt: 241.76 g/mol
InChI Key: QAOXRAYLPIEIFA-UHFFFAOYSA-N
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Description

6-Chloro-N-octylpyridazin-3-amine is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 The addition of a chlorine atom at position 6 and an octyl group at the nitrogen atom in position 3 makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-octylpyridazin-3-amine typically involves the chlorination of pyridazine derivatives followed by the introduction of the octyl group. One common method includes:

    Chlorination: Starting with pyridazine, chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Alkylation: The chlorinated pyridazine is then subjected to alkylation using octylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.

    Substitution: Amines, thiols; organic solvents like DMF or THF; room temperature to elevated temperatures.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-N-octylpyridazin-3-amine has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-octylpyridazin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 6-Chloro-N-ethylpyridazin-3-amine
  • 6-Chloro-N-cyclopropylpyridazin-3-amine
  • 6-Chloro-N-cyclooctylpyridazin-3-amine

Comparison: 6-Chloro-N-octylpyridazin-3-amine stands out due to its longer alkyl chain (octyl group), which can influence its lipophilicity, bioavailability, and interaction with biological targets. Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for specific applications.

Properties

Molecular Formula

C12H20ClN3

Molecular Weight

241.76 g/mol

IUPAC Name

6-chloro-N-octylpyridazin-3-amine

InChI

InChI=1S/C12H20ClN3/c1-2-3-4-5-6-7-10-14-12-9-8-11(13)15-16-12/h8-9H,2-7,10H2,1H3,(H,14,16)

InChI Key

QAOXRAYLPIEIFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=NN=C(C=C1)Cl

Origin of Product

United States

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